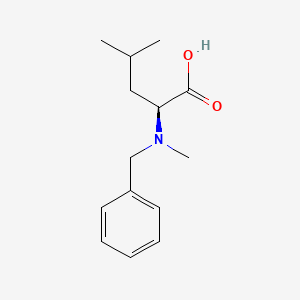

L-Leucine, N-methyl-N-(phenylmethyl)-

Übersicht

Beschreibung

L-Leucine, N-methyl-N-(phenylmethyl)-, is a non-essential amino acid, meaning it can be synthesized naturally within the body. It is an important building block of proteins, and is one of the branched-chain amino acids (BCAAs). BCAAs are essential for the growth, repair, and maintenance of muscle tissue, and are also important for energy metabolism. L-Leucine is found in many foods, such as dairy, meat, and legumes. It is also available as a dietary supplement, and is used for a variety of purposes, including muscle building, weight loss, and energy production.

Wirkmechanismus

L-Leucine works by activating the mTOR pathway, which is a cellular pathway involved in protein synthesis. It also increases the production of insulin-like growth factor-1 (IGF-1), which is an important hormone for muscle growth and repair. Additionally, L-Leucine activates the AMPK pathway, which is involved in energy metabolism.

Biochemical and Physiological Effects

L-Leucine has been found to have a number of beneficial effects on the body. It has been found to increase muscle protein synthesis, reduce fatigue during exercise, and improve mental clarity. Additionally, it has been found to reduce the risk of certain diseases, such as type 2 diabetes and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The use of L-Leucine in laboratory experiments has a number of advantages. It is relatively inexpensive, and is readily available in many forms, such as powder, liquid, and tablets. Additionally, it is easy to administer, and has a low risk of side effects. The main limitation of using L-Leucine in laboratory experiments is that it is difficult to measure its effects accurately, due to the fact that it is a naturally occurring substance.

Zukünftige Richtungen

The potential applications of L-Leucine are vast and varied. Further research is needed to explore its effects on muscle growth and repair, as well as its potential to reduce fatigue and improve mental clarity. Additionally, further research is needed to investigate its potential to reduce the risk of certain diseases, such as type 2 diabetes and cancer. Additionally, further research is needed to explore its potential to improve insulin sensitivity and glucose uptake. Finally, further research is needed to explore its potential to reduce the risk of certain types of cancer.

Synthesemethoden

L-Leucine can be synthesized from other compounds, such as ethanol, acetone, and ethyl acetate. The synthesis of L-Leucine involves the use of a catalyst, such as palladium, to reduce the double bond of a molecule of ethyl acetate. The resulting product is then reacted with ammonia and a reducing agent, such as zinc, to form L-Leucine. This process is known as the Strecker synthesis.

Wissenschaftliche Forschungsanwendungen

L-Leucine has been studied extensively in the scientific community. It has been found to have a number of beneficial effects on the body, including increased muscle growth and improved exercise performance. It has also been studied for its potential to reduce fatigue, improve mental clarity, and reduce the risk of certain diseases. Additionally, L-Leucine has been investigated for its ability to improve insulin sensitivity and glucose uptake, as well as its potential to reduce the risk of certain cancers.

Eigenschaften

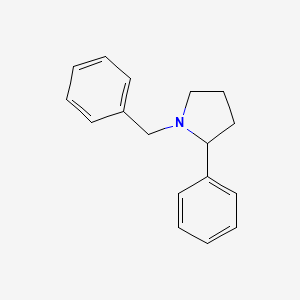

IUPAC Name |

(2S)-2-[benzyl(methyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17)15(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,17)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMANSRYJGUIRIZ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448886 | |

| Record name | L-Leucine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucine, N-methyl-N-(phenylmethyl)- | |

CAS RN |

60643-14-3 | |

| Record name | L-Leucine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)

![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)

![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)

![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)